molecular formula C28H56O2 B1587173 Hexacosyl acetate CAS No. 822-32-2

Hexacosyl acetate

Cat. No.: B1587173
CAS No.: 822-32-2
M. Wt: 424.7 g/mol
InChI Key: TXJQEFZXBSKQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

When handling Hexacosyl acetate, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Comparison with Similar Compounds

Hexacosyl acetate can be compared with other long-chain fatty acid esters, such as:

Properties

IUPAC Name

hexacosyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-28(2)29/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJQEFZXBSKQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231615
Record name 1-Hexacosanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-32-2
Record name 1-Hexacosanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexacosanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexacosyl acetate
Reactant of Route 2
Reactant of Route 2
Hexacosyl acetate
Reactant of Route 3
Reactant of Route 3
Hexacosyl acetate
Reactant of Route 4
Reactant of Route 4
Hexacosyl acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hexacosyl acetate
Reactant of Route 6
Reactant of Route 6
Hexacosyl acetate
Customer
Q & A

Q1: The research paper mentions Hexacosyl acetate showing potential as an alpha-amylase and alpha-glucosidase inhibitor. Can you elaborate on how this interaction might work based on the docking study?

A1: The study utilized computational docking simulations to predict the interactions of this compound with alpha-amylase and alpha-glucosidase []. Docking scores, representing binding affinities, were calculated. this compound exhibited a docking score of -8.2944994 against alpha-amylase and -9.73762512 against alpha-glucosidase []. While these scores suggest a potential for inhibition, it's important to note that docking studies are preliminary. Further experimental validation, such as enzyme inhibition assays, is crucial to confirm these interactions and determine actual inhibitory concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.